molecular formula C21H18N4O3 B2622737 2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415630-84-9

2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2622737
CAS No.: 2415630-84-9
M. Wt: 374.4
InChI Key: CCUFBMYRIAUSLD-UHFFFAOYSA-N
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Description

2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a unique combination of pyrido[1,2-a]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of a pyrido[1,2-a]pyrimidine derivative with an appropriate pyrrolo[3,4-c]pyrrole precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

IUPAC Name

5-benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-19-10-18(22-17-8-4-5-9-24(17)19)23-12-15-16(13-23)21(28)25(20(15)27)11-14-6-2-1-3-7-14/h1-10,15-16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUFBMYRIAUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=CC(=O)N4C=CC=CC4=N3)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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